4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile
Overview
Description
4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.
Attachment of the phenylethylsulfanyl group: This can be done through nucleophilic substitution or similar reactions.
Addition of the carbonitrile group: This step may involve cyanation reactions using reagents like sodium cyanide or other cyanating agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Optimization of reaction conditions: Temperature, pressure, and reaction time.
Purification techniques: Crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the carbonitrile group to amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: May be explored for its potential therapeutic properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carboxamide
- 4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carboxylic acid
Uniqueness
The unique combination of functional groups in 4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2-phenacylsulfanyl-6-phenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-31-26-15-9-8-14-21(26)22-16-24(19-10-4-2-5-11-19)29-27(23(22)17-28)32-18-25(30)20-12-6-3-7-13-20/h2-16H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBKWMVCOYVKSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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